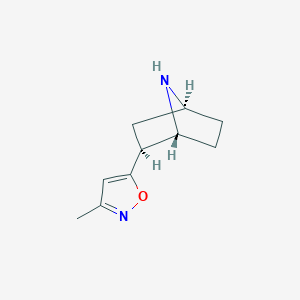
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide, also known as BMEA, is a chemical compound that has been widely used in scientific research applications. BMEA is a selective irreversible inhibitor of monoamine oxidase (MAO) that has been used to study the role of MAO in various biochemical and physiological processes.
Wirkmechanismus
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide irreversibly inhibits MAO by forming a covalent bond with the enzyme's active site. This prevents the enzyme from catalyzing the oxidative deamination of monoamines, leading to an increase in their concentration in the synaptic cleft. This increase in monoamine concentration has been shown to have various physiological effects, including antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide has been shown to have various biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the brain. These effects have been associated with antidepressant and anxiolytic effects, as well as improvements in cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide in lab experiments is its selectivity for MAO, which allows for more precise manipulation of monoamine levels. However, N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide's irreversible inhibition of MAO can also make it difficult to control the duration and magnitude of its effects. Additionally, N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide's potential toxicity and side effects must be carefully considered when designing experiments.
Zukünftige Richtungen
Future research using N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide could focus on its potential therapeutic applications for disorders such as depression, anxiety, and cognitive dysfunction. Additionally, further studies could investigate the specific mechanisms underlying N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide's effects on monoamine levels and associated physiological processes.
Synthesemethoden
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide can be synthesized by reacting N-ethyl-N-methyl-3-nitroaniline with 2-bromoethylamine hydrobromide in the presence of a reducing agent such as iron powder. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide has been used extensively in scientific research to study the role of MAO in various biochemical and physiological processes. MAO is an enzyme that catalyzes the oxidative deamination of monoamines such as dopamine, norepinephrine, and serotonin. MAO inhibitors such as N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide have been used to study the effects of MAO inhibition on these neurotransmitters and their associated physiological processes.
Eigenschaften
IUPAC Name |
N-(2-bromoethyl)-N-ethyl-3-methylaniline;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.BrH/c1-3-13(8-7-12)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGBWWBYOTYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCBr)C1=CC=CC(=C1)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379319 |
Source


|
| Record name | N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195390-17-1 |
Source


|
| Record name | N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)

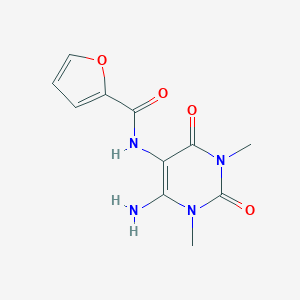
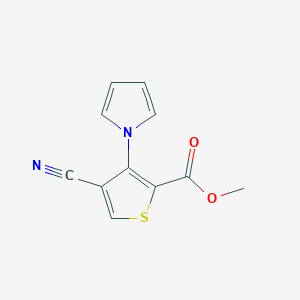
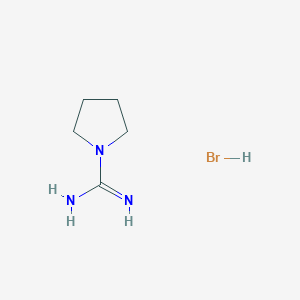


![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)
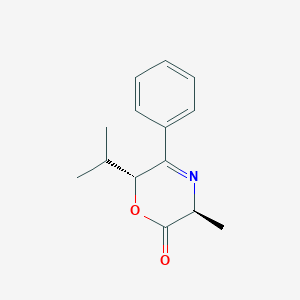

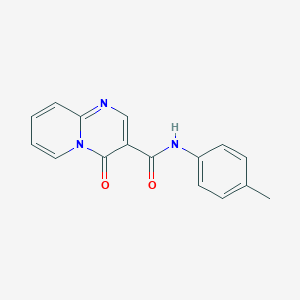
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
